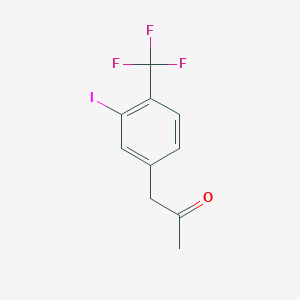
1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-4-(trifluoromethyl)benzene and propan-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts or reagents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The iodine atom and trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Scientific Research Applications
1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
1-(3-Iodo-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one and 1-[4-(trifluoromethyl)phenyl]propan-1-one share structural similarities.
Properties
Molecular Formula |
C10H8F3IO |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[3-iodo-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO/c1-6(15)4-7-2-3-8(9(14)5-7)10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
VRXMLHFUWVQTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















